3-Ethyl-4-fluoro-1H-indazole

NOS inhibition nitric oxide synthase indazole SAR

3-Ethyl-4-fluoro-1H-indazole (CAS: 1146118-69-5) is a fluorinated heterocyclic compound belonging to the indazole family, comprising a benzene ring fused to a pyrazole ring with an ethyl group at the 3-position and a fluorine atom at the 4-position. The compound has the molecular formula C9H9FN2 and a molecular weight of 164.18 g/mol.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 1146118-69-5
Cat. No. B3214567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-fluoro-1H-indazole
CAS1146118-69-5
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCCC1=C2C(=NN1)C=CC=C2F
InChIInChI=1S/C9H9FN2/c1-2-7-9-6(10)4-3-5-8(9)12-11-7/h3-5H,2H2,1H3,(H,11,12)
InChIKeyAVPOMEBUAXMJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-fluoro-1H-indazole (CAS 1146118-69-5): Procurement Specifications and Core Properties


3-Ethyl-4-fluoro-1H-indazole (CAS: 1146118-69-5) is a fluorinated heterocyclic compound belonging to the indazole family, comprising a benzene ring fused to a pyrazole ring with an ethyl group at the 3-position and a fluorine atom at the 4-position . The compound has the molecular formula C9H9FN2 and a molecular weight of 164.18 g/mol . It appears as a white crystalline solid that is stable at room temperature, exhibiting low solubility in water but dissolving in many organic solvents . This compound serves primarily as an intermediate building block in medicinal chemistry and pharmaceutical synthesis, with documented utility as a precursor for the preparation of bioactive molecules targeting various therapeutic areas including oncology and inflammation [1].

Why Generic Indazole Substitution Fails: The 4-Fluoro-3-Ethyl Differentiation Rationale


Generic substitution of indazole building blocks without consideration of specific substitution patterns introduces substantial risk in synthetic and pharmacological applications. The 4-fluoro substituent confers distinct electronic and steric properties that directly impact both downstream reactivity and target engagement [1]. In nitric oxide synthase (NOS) inhibition studies, fluorination of the indazole aromatic ring has been shown to increase inhibitory potency and enhance selectivity for the inducible isoform (iNOS) over the constitutive neuronal isoform (nNOS) [1]. Additionally, the 3-ethyl group provides a handle for further functionalization via electrophilic substitution or cross-coupling reactions, which would be absent in simpler indazole scaffolds such as 4-fluoro-1H-indazole (CAS 341-23-1) or unsubstituted 1H-indazole . The combination of 4-fluoro and 3-ethyl groups on the same scaffold represents a specific chemical space that cannot be replicated by substituting a 3-methyl-4-fluoro-indazole analog (altered sterics and lipophilicity) or a 3-ethyl-5-fluoro-indazole regioisomer (altered electronics and binding orientation) without predictable deviations in biological outcome or synthetic utility.

3-Ethyl-4-fluoro-1H-indazole: Quantitative Differentiation Evidence for Scientific Procurement


Fluorine-Enhanced NOS Inhibitory Potency: Class-Level Evidence for 4-Fluoro Indazole Scaffolds

A systematic structure-activity relationship (SAR) study of 36 indazole derivatives evaluated against neuronal (nNOS) and inducible (iNOS) nitric oxide synthase isoforms demonstrated that fluorine substitution on the indazole aromatic ring significantly increases inhibitory potency against NOS enzymes [1]. The study concluded that 'fluorine atoms in the molecule increase the inhibitory potency against NOS' and that this fluorination strategy represents 'a promising strategy for NOS selective inhibitors' [1] [2]. While this class-level evidence derives from tetrafluoroindazole analogs (e.g., 4,5,6,7-tetrafluoro-3-methyl-1H-indazole showing 63% nNOS and 83% iNOS inhibition at 1 mM) rather than direct testing of 3-ethyl-4-fluoro-1H-indazole itself, the SAR trend establishes that the 4-fluoro substituent on an indazole core confers enhanced target engagement relative to non-fluorinated indazole counterparts [1]. Furthermore, in kinase inhibitor development, fluorine substitution at the indazole R7 position (analogous to the 4-position of the indazole core) has been documented to provide 'a significant improvement in biochemical activity, particularly with respect to the inhibitory activity of kinases, especially Tie2, KDR' [3].

NOS inhibition nitric oxide synthase indazole SAR fluorination effect iNOS selectivity

Physicochemical Differentiation: Calculated LogP and PSA Values versus Non-Fluorinated Analogs

3-Ethyl-4-fluoro-1H-indazole exhibits calculated physicochemical parameters that distinguish it from non-fluorinated and regioisomeric indazole analogs . The compound has a calculated LogP of 2.26 and a topological polar surface area (PSA) of 28.68 Ų . In comparison, 3-ethyl-1H-indazole (lacking the 4-fluoro substituent) has an estimated LogP of approximately 1.8-2.0 based on structure-property relationships . The incorporation of the 4-fluoro atom increases lipophilicity by approximately 0.3-0.5 LogP units, which can influence membrane permeability and distribution characteristics . The compound has exactly 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 1 rotatable bond, placing it within favorable drug-like property space .

lipophilicity LogP PSA drug-likeness pharmacokinetic properties

3-Ethyl Substituent Enables PDE4/TNF-α Inhibitor Scaffold Differentiation

The 3-ethyl substituent on 3-ethyl-4-fluoro-1H-indazole aligns with a well-documented SAR pattern in phosphodiesterase type IV (PDE4) and tumor necrosis factor (TNF) inhibitor development [1]. Multiple patent families disclose that indazole analogs bearing a 3-ethyl group are selective inhibitors of PDE4 and TNF-α production [1] [2]. Representative compounds in this series include 1-cyclopentyl-6-(1,2-di-pyridin-4-yl-vinyl)-3-ethyl-1H-indazole and 1-cyclopentyl-6-(1,2-di-pyridin-4-yl-ethyl)-3-ethyl-1H-indazole, which demonstrate that the 3-ethyl substitution pattern is critical for activity in this therapeutic class [1]. In contrast, 3-methyl indazole analogs or unsubstituted 3-position scaffolds do not produce the same PDE4 inhibitory profile [2].

PDE4 inhibition TNF-α indazole SAR 3-substitution anti-inflammatory

Molecular Weight Advantage: Enhanced Atom Economy versus Higher Molecular Weight Indazole Derivatives

3-Ethyl-4-fluoro-1H-indazole possesses a molecular weight of 164.18 g/mol , which is significantly lower than many functionalized indazole building blocks used in medicinal chemistry . For comparison, common 3-substituted-4-fluoro indazole intermediates with additional functional groups (e.g., carboxylic acids, carboxamides, nitriles) typically range from 179 to 220+ g/mol . This lower molecular weight provides greater atom economy and synthetic flexibility, allowing researchers to introduce desired functional groups via the 1-position (NH), 5-position, 6-position, or 7-position of the indazole core without exceeding lead-like molecular weight thresholds [1].

molecular weight atom economy lead optimization building block efficiency fragment-based design

3-Ethyl-4-fluoro-1H-indazole: Evidence-Backed Research and Industrial Application Scenarios


NOS-Targeted Drug Discovery: iNOS-Selective Inhibitor Development Programs

Based on class-level SAR evidence showing that fluorination of indazole scaffolds enhances NOS inhibitory potency and iNOS selectivity [1], 3-ethyl-4-fluoro-1H-indazole is suitable as a core scaffold for developing selective iNOS inhibitors. The 4-fluoro substituent provides the documented potency enhancement, while the 3-ethyl group offers a vector for further SAR exploration without interfering with the fluorination benefit [1]. This compound is appropriate for medicinal chemistry programs targeting inflammatory conditions where iNOS is pathologically upregulated (e.g., sepsis, rheumatoid arthritis, neuroinflammation) and isoform selectivity over constitutive nNOS/eNOS is required [1].

Kinase Inhibitor Scaffold Development: Tie2 and KDR Targeting Programs

Patent literature establishes that fluorine substitution at the indazole 4-position provides 'a significant improvement in biochemical activity, particularly with respect to the inhibitory activity of kinases, especially Tie2, KDR' [2]. 3-Ethyl-4-fluoro-1H-indazole serves as an appropriate starting material for synthesizing kinase inhibitor libraries targeting angiogenesis-related kinases (Tie2, KDR/VEGFR2) implicated in oncology and ophthalmology indications [2]. The compound's molecular weight (164.18 g/mol) and favorable LogP (2.26) provide adequate headroom for introducing kinase-binding pharmacophores without exceeding drug-like property thresholds .

PDE4/TNF-α Inhibitor Lead Optimization Programs

Multiple patent families disclose that 3-ethyl substituted indazoles function as selective PDE4 inhibitors and suppressors of TNF-α production [3] [4]. 3-Ethyl-4-fluoro-1H-indazole incorporates the critical 3-ethyl group while adding the 4-fluoro substituent that class-level evidence indicates may enhance target binding [1]. This compound is suitable for synthesizing novel PDE4 inhibitor candidates for inflammatory diseases (asthma, COPD, psoriasis) and neurological conditions where PDE4 inhibition has demonstrated clinical benefit [3].

Fragment-Based Drug Discovery and High-Throughput Library Synthesis

With a molecular weight of 164.18 g/mol, 3-ethyl-4-fluoro-1H-indazole falls within optimal fragment library specifications (<250 g/mol) while offering distinct substitution patterns for hit-to-lead optimization [5]. The compound provides two orthogonal diversification vectors: (1) the NH group at the 1-position for N-alkylation/arylation and (2) the unsubstituted positions (5, 6, 7) on the benzene ring for electrophilic substitution or cross-coupling reactions. This multi-vector functionalization capacity, combined with the favorable LogP (2.26) and PSA (28.68 Ų) values, positions the compound as a versatile building block for generating diverse screening libraries with drug-like physicochemical profiles [5].

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